

Identified Activity and Properties of CH5164840

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Compound Focus: CH5164840

Cat. No.: S547926

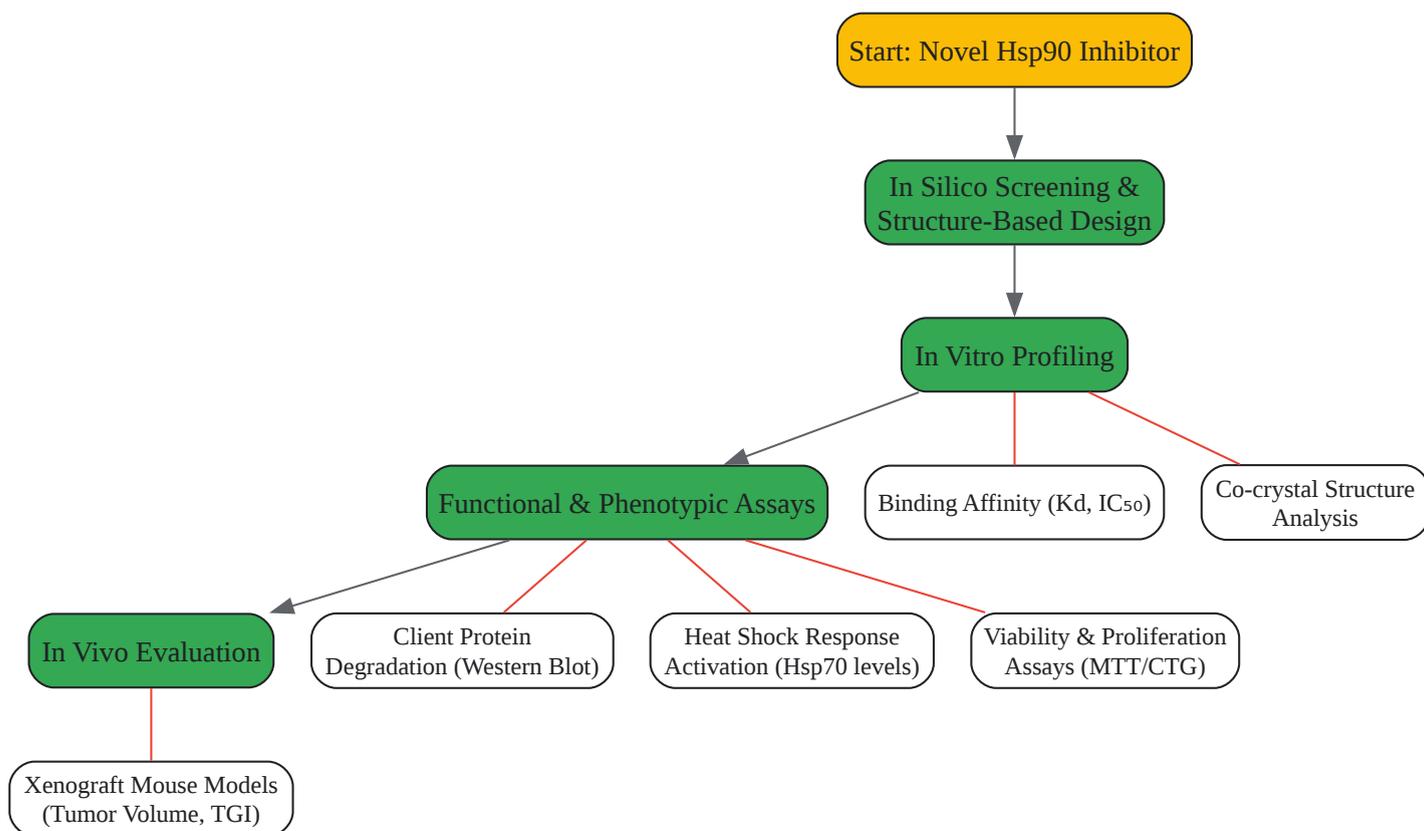
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The table below summarizes the key information about **CH5164840** found in the search results.

Property	Description
Target	Heat Shock Protein 90 (Hsp90) [1]
Chemical Class	Novel structure (not a geldanamycin derivative) [1]
Primary Evidence	Preclinical studies (in vitro & in vivo) [1]
Antitumor Activity	Potent growth inhibitory activity against NSCLC cell lines and xenograft models [1]
Key Combination	Enhances antitumor activity of EGFR inhibitors (e.g., Erlotinib) [1]
Mechanistic Insight	Abrogates erlotinib-induced phosphorylation of Stat3; suppresses ERK signaling in resistant models [1]

Experimental Workflow for Profiling Hsp90 Inhibitors

To address the lack of specific binding data for **CH5164840**, the following diagram and protocol outline the standard methodology used to characterize novel Hsp90 inhibitors. These are the experiments you would perform to obtain the missing quantitative data.



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Hsp90 inhibitor R&D workflow

Based on the general practices for Hsp90 inhibitor validation [2], the following protocols are considered standard for characterizing a compound like **CH5164840**.

In Vitro Binding Affinity and Specificity Assays

The core objective is to confirm direct binding to Hsp90 and quantify its strength and selectivity [2].

- **ATPase Activity Inhibition:** A standard assay measures the compound's ability to inhibit the ATPase activity of recombinant Hsp90 protein. The **IC₅₀ value** (half-maximal inhibitory concentration) is a key

quantitative output for potency [2].

- **Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST):** These biophysical techniques are used to determine the direct **binding affinity (Equilibrium Dissociation Constant, K_d)** between the compound and the Hsp90 protein [2].
- **Co-crystallography:** Solving the co-crystal structure of the compound bound to Hsp90 provides unambiguous proof of binding and reveals atomic-level interactions, which is a gold standard for validation [2].
- **Affinity Pull-Down:** The compound is immobilized on a resin and incubated with cell lysates. Specific binding to Hsp90 (and not other unrelated proteins) is demonstrated if Hsp90 is retained on the resin and its binding is competed off by free compound or ATP [2].

Functional and Phenotypic Assays in Cellular Models

These experiments verify that the compound engages its target in a complex cellular environment and produces the expected biological effects [1] [2].

- **Client Protein Degradation (Western Blot):** Cancer cells are treated with the compound, and lysates are analyzed by western blotting. Degradation of well-known Hsp90 client proteins (e.g., EGFR, HER2, AKT, STAT3) is a primary indicator of successful on-target inhibition [1] [3].
- **Induction of Heat Shock Response (HSR):** The same western blots are probed for Hsp70. A marked increase in Hsp70 levels is a canonical cellular response to Hsp90 inhibition and serves as a pharmacodynamic biomarker [4] [5].
- **Cell Viability and Proliferation Assays:** Compounds are tested across a panel of cancer cell lines (e.g., NSCLC lines with various EGFR statuses) using assays like MTT or CellTiter-Glo. The output is a **GI₅₀ or IC₅₀ value** for growth inhibition [1].

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